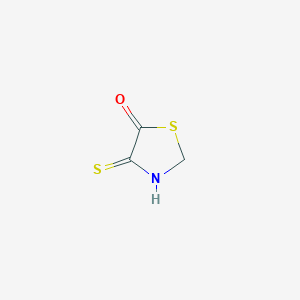

4-Sulfanylidene-1,3-thiazolidin-5-one

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

CAS No. |

94811-15-1 |

|---|---|

Molecular Formula |

C3H3NOS2 |

Molecular Weight |

133.20 g/mol |

IUPAC Name |

4-sulfanylidene-1,3-thiazolidin-5-one |

InChI |

InChI=1S/C3H3NOS2/c5-3-2(6)4-1-7-3/h1H2,(H,4,6) |

InChI Key |

YLWKMCXRBKCUNC-UHFFFAOYSA-N |

Canonical SMILES |

C1NC(=S)C(=O)S1 |

Origin of Product |

United States |

Historical Context and Significance in Chemical Sciences

The journey of 4-sulfanylidene-1,3-thiazolidin-5-one began in 1877 when Polish physician and chemist Marceli Nencki first synthesized the compound. wikipedia.org He named it "Rhodaninsäure" (rhodanine acid) due to its synthesis from ammonium (B1175870) thiocyanate (B1210189) (then known as ammonium rhodanide) and chloroacetic acid in an aqueous medium. wikipedia.org This initial discovery laid the groundwork for over a century of exploration into the chemistry of this intriguing heterocycle.

Early research focused on understanding the fundamental reactivity of the rhodanine (B49660) core. Key to its chemical utility is the presence of an active methylene (B1212753) group at the C-5 position, which readily participates in Knoevenagel condensation reactions with various aldehydes and ketones. This reactivity allows for the facile introduction of a wide range of substituents, forming the basis for the synthesis of extensive libraries of rhodanine derivatives. ekb.eg

Several methods for the synthesis of the rhodanine nucleus itself have been developed over the years. Besides Nencki's original method, a common route involves the reaction of carbon disulfide, ammonia, and chloroacetic acid, which proceeds through a dithiocarbamate (B8719985) intermediate. wikipedia.org Another approach utilizes the reaction of thioglycolic acid with thiourea. guidechem.com These synthetic pathways have provided chemists with accessible and efficient means to construct the rhodanine scaffold, further stimulating research into its applications.

The significance of this compound in chemical sciences extends beyond its synthetic utility. Its derivatives have found applications as analytical reagents and as components in the synthesis of dyes and other functional materials. guidechem.com The rich and varied chemistry of the rhodanine ring continues to be an active area of investigation, with ongoing efforts to develop novel synthetic methodologies and explore its potential in diverse fields.

Role As a Privileged Scaffold in Medicinal Chemistry

Foundational Synthetic Routes for the this compound Core

The construction of the this compound nucleus, often referred to as the rhodanine ring, is pivotal in the development of a wide array of chemical entities. Foundational synthetic strategies are centered on cyclocondensation reactions that efficiently assemble the heterocyclic core from acyclic precursors.

Cyclocondensation reactions represent the most direct and widely employed approach for the synthesis of the 4-thiazolidinone (B1220212) framework. These reactions typically involve the formation of the heterocyclic ring in a single step from multiple components or through the cyclization of a pre-formed intermediate.

A cornerstone in the synthesis of thiazolidin-4-ones is the one-pot, three-component reaction involving an amine, a carbonyl compound (aldehyde or ketone), and mercaptoacetic acid. nih.gov This method is highly valued for its efficiency and atom economy. The reaction proceeds through the initial formation of an imine from the amine and carbonyl compound, which is then attacked by the sulfur nucleophile of mercaptoacetic acid. Subsequent intramolecular cyclization via dehydration leads to the formation of the thiazolidinone ring. researchgate.net This versatile reaction allows for the introduction of a wide range of substituents at the N-3 and C-2 positions of the thiazolidinone core by varying the amine and carbonyl compound, respectively. The reaction can be carried out under various conditions, including solvent-free and ultrasound-assisted methods, to enhance yields and reaction times. nih.gov

Table 1: Examples of Three-Component Synthesis of Thiazolidin-4-ones

| Amine | Carbonyl Compound | Catalyst/Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| Substituted Aniline | Benzaldehyde | Ammonium (B1175870) Persulfate (APS), Solvent-free, 90°C | 2,3-Disubstituted-1,3-thiazolidin-4-one | 84 | nih.gov |

| Aniline | Aromatic Aldehyde | [Et3NH][HSO4], 80°C | 2,3-Disubstituted-1,3-thiazolidin-4-one | >80 | nih.gov |

| Aniline | Aldehyde | nano-CdZr4(PO4)6, Ultrasonic Irradiation (60W) | 2,3-Disubstituted-1,3-thiazolidin-4-one | 88 | nih.gov |

Dicyclohexylcarbodiimide (DCC) is a powerful dehydrating agent that facilitates the cyclocondensation reaction in the synthesis of 4-thiazolidinones. researchgate.net In the context of the three-component reaction, DCC promotes the intramolecular cyclization by activating the carboxylic acid group of mercaptoacetic acid, thereby accelerating the removal of a water molecule. researchgate.netresearchgate.net This leads to faster reaction times and often results in improved yields of the desired thiazolidinone product. The use of DCC is particularly advantageous in challenging syntheses where the cyclization step is slow or reversible. The dicyclohexylurea (DCU) byproduct formed is insoluble in most common organic solvents and can be easily removed by filtration.

HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) is a well-known coupling reagent in peptide synthesis that has also found application in the synthesis of 4-thiazolidinones. Similar to DCC, HBTU acts as an activating agent for the carboxylic acid of mercaptoacetic acid. In the presence of a tertiary base, HBTU converts the carboxylic acid into a more reactive O-acylisourea intermediate. This activated species is then readily susceptible to intramolecular nucleophilic attack by the nitrogen atom of the in situ-formed imine, leading to efficient cyclization and formation of the thiazolidinone ring. HBTU-mediated reactions are generally fast and clean, providing the desired products in high yields.

The methylene (B1212753) group at the C-5 position of the this compound core is highly reactive and can participate in Knoevenagel condensation reactions with various aldehydes and ketones. This reaction is a key strategy for introducing a wide range of substituents at the C-5 position, leading to the formation of 5-ylidene derivatives. nih.govsemanticscholar.org The condensation is typically carried out in the presence of a base, such as piperidine (B6355638) or sodium acetate, in a suitable solvent like ethanol (B145695) or acetic acid. researchgate.netnih.gov This reaction is versatile, allowing for the synthesis of a diverse library of 5-substituted derivatives with varying electronic and steric properties, which is crucial for tuning the biological activity of these compounds. semanticscholar.org

Table 2: Knoevenagel Condensation of 4-Sulfanylidene-1,3-thiazolidin-5-ones

| Thiazolidinone Precursor | Aldehyde/Ketone | Base/Solvent | Product | Reference |

|---|---|---|---|---|

| 2-Thioxo-1,3-thiazolidin-4-one | ω-(4-formylphenoxy)acetophenone | Sodium Acetate / Acetic Acid | E-5-Arylmethylene-2-thioxo-1,3-thiazolidin-4-one | researchgate.net |

| Rhodanine | Aromatic Aldehydes | Piperidine | 5-Arylidenethiazolidine-2,4-diones | nih.gov |

| 3-Pyridine substituted rhodanines | Various Aldehydes | - | 5-Arylidene derivatives | semanticscholar.org |

An alternative route to the 4-thiazolidinone core involves the use of precursors such as methyl thiocyanatoacetate. The reaction of N-substituted-2-chloroacetamides with potassium thiocyanate (B1210189) can lead to the formation of 2-imino-4-thiazolidinones through a process involving spontaneous heterocyclization. semanticscholar.org This reaction pathway is often accompanied by a Dimroth rearrangement, which involves the migration of substituents between the exocyclic and endocyclic nitrogen atoms of the thiazolidinone ring. semanticscholar.org This method provides access to 2-imino derivatives, which are valuable intermediates for further chemical transformations.

Tandem Dithiocarbamate (B8719985) Formation and Michael Addition Reactions

The synthesis of this compound derivatives can be efficiently achieved through tandem reactions that combine dithiocarbamate formation and subsequent Michael addition. This approach offers a streamlined process for constructing the thiazolidine (B150603) ring. A notable example involves the reaction of primary amines with carbon disulfide and maleic anhydride, which initially form a dithiocarbamate intermediate. nih.gov This intermediate then undergoes an intramolecular Michael addition, followed by cyclization to yield the thiazolidine scaffold. nih.gov Another variation of the Michael addition involves the reaction of 4-thiazolidinones with arylidene malononitriles in ethanol with piperidine, leading to 5-ene-4-thiazolidinone derivatives. nih.gov

Thiosemicarbazones can also serve as precursors, reacting with reagents like dimethyl acetylenedicarboxylate (B1228247) (DMAD). mdpi.comresearchgate.net This reaction proceeds via a Michael addition of the sulfur atom to the triple bond of the DMAD, followed by cyclization to form the functionalized 4-thiazolidin-5-one ring. nih.gov

Utilization of Unsaturated Acids and Derivatives

A common and effective method for the synthesis of 5-ylidene-4-thiazolidinones involves the use of unsaturated acids and their derivatives in [2+3]-cyclocondensation reactions. nih.gov This strategy allows for the simultaneous formation of the heterocyclic core and the exocyclic double bond at the C-5 position. nih.gov This approach is versatile and can be applied to synthesize various C-2 substituted 4-thiazolidinones, which can be either N-substituted or have an unsubstituted N-3 position. nih.gov

Diversity-Oriented Synthesis Approaches for this compound Derivatives

The this compound core is amenable to various modifications, allowing for the creation of diverse chemical libraries. Key positions for derivatization include the nitrogen atom (N-3), the exocyclic sulfur atom, and the active methylene group at the C-5 position. nih.govmdpi.com

Derivatization at Nitrogen (N-substitution)

The nitrogen atom at the 3-position of the thiazolidinone ring is a frequent site for modification to explore structure-activity relationships. nih.govmdpi.comsemanticscholar.org Introducing substituents at the N-3 position is a key strategy in the design of novel 4-thiazolidinone-based molecules. semanticscholar.org For instance, N-substituted carboxylic acid hydrazides can be reacted with thioglycolic acid to produce 2,3-disubstituted-1,3-thiazolidin-4-ones. researchgate.net Similarly, various amines can be used in one-pot, three-component reactions with an aldehyde and thioglycolic acid to generate N-substituted derivatives. nih.gov These modifications are crucial for tuning the pharmacological profile of the resulting compounds. semanticscholar.org

| Starting Material | Reagents | Product Type | Reference |

| Primary Amines, Aldehyde | Thioglycolic Acid | N-substituted-1,3-thiazolidin-4-one | nih.gov |

| Carboxylic Acid Hydrazides | Thioglycolic Acid | 2,3-disubstituted-1,3-thiazolidin-4-one | researchgate.net |

| 4-Aminoantipyrine, Aldehyde | Mercaptoacetic Acid | N-antipyrine-thiazolidin-4-one | scirp.org |

Functionalization at the C-5 Position (e.g., Arylidene Derivatives, Furan (B31954)/Thiophen Conjugates)

The C-5 position of the this compound ring features an active methylene group, making it a prime site for functionalization, most commonly through Knoevenagel condensation. nih.govnih.govmdpi.com This reaction with various aldehydes or ketones introduces a C-5 exocyclic double bond, leading to 5-ylidene derivatives. nih.govnih.govmdpi.com

This method has been extensively used to synthesize a wide array of 5-arylidene derivatives by reacting the thiazolidinone core with different aromatic aldehydes in the presence of a base like piperidine. nih.govmdpi.com The resulting exocyclic double bond typically adopts a Z-configuration. nih.govmdpi.com Beyond simple aryl groups, heterocyclic aldehydes containing furan or thiophene (B33073) can be employed to create C-5 conjugates. For example, a rhodanine derivative bearing a furan-2-yl moiety at the C-5 position has been reported as an effective antibiofilm agent. mdpi.com

| Reagent | Reaction Type | Product Feature | Reference |

| Aromatic Aldehydes | Knoevenagel Condensation | 5-Arylidene derivatives | nih.govmdpi.com |

| Furan-2-carbaldehyde | Knoevenagel Condensation | Furan conjugate at C-5 | mdpi.com |

| Isatins | Knoevenagel Condensation | Oxoindolinylidene derivatives | nih.gov |

Construction of Fused Heterocyclic Systems Bearing this compound Moieties

The this compound scaffold can be incorporated into more complex, fused heterocyclic systems. semanticscholar.org This strategy aims to create rigid analogs of 5-ene-4-thiazolidinones, potentially enhancing selectivity and reducing off-target effects. semanticscholar.org One such approach involves the synthesis of thiopyrano[2,3-d] scirp.orgsapub.orgthiazoles from 5-ene-thiazolidinones. semanticscholar.org Another example is the synthesis of 5-ylidene- scirp.orgsapub.orgthiazolo[3,2-b] nih.govsapub.orgresearchgate.nettriazol-6-ones through a one-pot, three-component reaction. nih.gov Furthermore, imidazo[4,5-e]-1,2,4-triazine-3-thiones can be condensed with acetylenedicarboxylic acid esters to form fused imidazo[4,5-e]thiazolo[3,2-b]-1,2,4-triazine derivatives. beilstein-journals.org

Synthesis of Bis-4-Sulfanylidene-1,3-thiazolidin-5-one Derivatives

Bis-thiazolidinone derivatives, containing two this compound units within a single molecule, represent another avenue for chemical diversity. nih.govsapub.org These compounds can be synthesized by reacting dicarbonyl compounds with 4-thiazolidinones through Knoevenagel condensation. nih.gov For instance, N,N'-([1,1'-biphenyl]-4,4'-diyl)bis(3-oxobutanamide) can be reacted with phenyl isothiocyanate and subsequently with chloroacetyl chloride to afford a bis-thiazolidin-5-one derivative. sapub.org Similarly, cycloaddition reactions of bis-schiff bases with mercaptoacetic acid can furnish bis-thiazolidin-4-one structures. scirp.org

| Bis-thiazolidinone Type | Synthetic Approach | Reactants | Reference |

| Biphenyl-linked | In situ heterocyclization | N,N'-([1,1'-biphenyl]-4,4'-diyl)bis(3-oxobutanamide), Phenyl isothiocyanate, Chloroacetyl chloride | sapub.org |

| Phenylene-linked | Cycloaddition | Terephthaldehyde, 4-Aminoantipyrine, Mercaptoacetic acid | scirp.org |

| Dimerized | Dimerization | 3-alkyl(aryl)rhodanines, bis-(trimethylsilyl)formamide | nih.gov |

Investigations into Reaction Mechanisms (e.g., DFT/B3LYP Studies)

Theoretical studies on the formation of the thiazolidinone core often point to a multi-step process involving nucleophilic attack and subsequent cyclization. A relevant example can be drawn from the reaction of thiosemicarbazones with dialkyl acetylenedicarboxylates to form 1,3-thiazolidin-4-ones. DFT studies of analogous systems suggest that the reaction likely initiates with a nucleophilic attack by the sulfur atom of the thiosemicarbazone onto one of the electrophilic acetylenic carbons of the acetylenedicarboxylate. This initial step leads to the formation of a zwitterionic intermediate.

While specific energetic data from DFT/B3LYP studies on the synthesis of this compound is not available in the reviewed literature, the general principles derived from related thiazolidinone syntheses are applicable. These computational models are instrumental in predicting the feasibility of proposed reaction pathways by calculating the energies of reactants, intermediates, transition states, and products.

For instance, in the study of isomerization reactions of 5-substituted thiazolidin-4-ones, DFT calculations have been employed to determine the energy barriers between different conformational isomers. These studies have shown that the energy gaps can be significant, often exceeding 20 kcal/mol, indicating a high stability of the dominant conformer. biointerfaceresearch.com

Furthermore, DFT/B3LYP calculations are widely used to correlate the electronic and geometric properties of rhodanine derivatives with their observed biological activities. jmchemsci.com These studies often compute parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, and various reactivity descriptors. While not directly elucidating a reaction mechanism, these parameters provide valuable information about the reactivity and stability of the molecules.

A summary of typical quantum chemical parameters calculated for rhodanine derivatives using DFT/B3LYP is presented in the table below. These parameters are crucial for understanding the molecule's reactivity, which is intrinsically linked to its behavior in chemical reactions.

| Parameter | Description | Typical Calculated Values (Arbitrary Units) |

| EHOMO | Energy of the Highest Occupied Molecular Orbital; relates to the ability to donate electrons. | -6.0 to -7.0 eV |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital; relates to the ability to accept electrons. | -2.0 to -3.0 eV |

| Energy Gap (ΔE) | Difference between ELUMO and EHOMO; indicates chemical reactivity and stability. | 3.0 to 5.0 eV |

| Chemical Hardness (η) | Resistance to change in electron distribution. | 1.5 to 2.5 eV |

| Chemical Softness (S) | Reciprocal of chemical hardness; indicates higher reactivity. | 0.2 to 0.33 eV-1 |

| Electronegativity (χ) | The power of an atom in a molecule to attract electrons to itself. | 4.0 to 5.0 eV |

It is important to note that the specific values of these parameters are highly dependent on the substituents attached to the rhodanine core.

Advanced Spectroscopic and Structural Elucidation Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic compounds, including 4-sulfanylidene-1,3-thiazolidin-5-one derivatives. Analysis of ¹H and ¹³C NMR spectra, along with two-dimensional techniques, provides unambiguous evidence for the proposed structures.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

¹H NMR spectroscopy provides information on the chemical environment of protons in a molecule. In derivatives of this compound, key proton signals confirm the presence of the heterocyclic ring and its substituents.

For instance, in (Z)-3-Allyl-5-(4-nitrobenzylidene)-2-sulfanylidene-1,3-thiazolidin-4-one, the aryl signals appear as doublets at δ 7.91 and 8.36 ppm. mdpi.com The vinyl proton signal at δ 7.93 ppm is indicative of the Z-configuration of the exocyclic double bond. mdpi.com The allyl group protons present as four multiplets between 4.90–5.90 ppm. mdpi.com

In another example, the ¹H-NMR spectra of various 4-thiazolidinone (B1220212) derivatives show a singlet signal for the amide proton (N-H) around δ 9.2 ppm and multiplet signals for aromatic protons in the range of δ 7.3-8.01 ppm. impactfactor.org For 2,3-disubstituted-1,3-thiazolidin-4-one derivatives, a characteristic signal for the CH group is observed between 7.96–8.68 ppm, and the NH proton signal appears at 11.20–12.28 ppm. researchgate.net

The methylene (B1212753) protons (SCH₂) of the thiazolidine (B150603) ring in some derivatives appear as a singlet at approximately 4.08 ppm. mdpi.com The chemical shifts of protons at the C2 and C5 positions of the thiazolidin-4-one ring are typically observed in the ranges of 5.834 to 6.07 ppm and 4.00 to 4.83 ppm, respectively. noveltyjournals.com

Table 1: Selected ¹H NMR Chemical Shifts (δ, ppm) for this compound Derivatives

| Proton | Chemical Shift (ppm) | Compound Type |

|---|---|---|

| Aryl-H | 7.91, 8.36 (d) | (Z)-3-Allyl-5-(4-nitrobenzylidene)-2-sulfanylidene-1,3-thiazolidin-4-one mdpi.com |

| Vinyl-H | 7.93 (s) | (Z)-3-Allyl-5-(4-nitrobenzylidene)-2-sulfanylidene-1,3-thiazolidin-4-one mdpi.com |

| Allyl-H | 4.90-5.90 (m) | (Z)-3-Allyl-5-(4-nitrobenzylidene)-2-sulfanylidene-1,3-thiazolidin-4-one mdpi.com |

| N-H | 9.2 (s) | 4-Thiazolidinone derivative impactfactor.org |

| Ar-H | 7.3-8.01 (m) | 4-Thiazolidinone derivative impactfactor.org |

| SCH₂ | 4.08 (s) | 1,3-Thiazolidin-4-one derivative mdpi.com |

| C2-H | 5.834-6.07 | Thiazolidin-4-one analogue noveltyjournals.com |

| C5-H₂ | 4.00-4.83 | Thiazolidin-4-one analogue noveltyjournals.com |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Key signals in the ¹³C NMR spectrum of this compound derivatives confirm the presence of the carbonyl and thiocarbonyl groups, as well as the carbons of the heterocyclic ring and its substituents.

In the ¹³C NMR spectrum of (Z)-3-Allyl-5-(4-nitrobenzylidene)-2-sulfanylidene-1,3-thiazolidin-4-one, signals for the thiocarbonyl (C=S) and carbonyl (C=O) groups are observed at δ 193.2 and 166.9 ppm, respectively. mdpi.com The resonance for the NCH₂ carbon of the allyl group appears at δ 46.7 ppm, while the olefinic carbons are found at 118.4 and 130.6 ppm. mdpi.com

For other 4-thiazolidinone derivatives, the C5 carbon of the thiazolidin-4-one ring resonates at approximately δ 36 ppm, and the C2 carbon appears at δ 49.94 ppm. impactfactor.org The carbonyl group carbon (C4) gives a signal around δ 179.78 ppm. impactfactor.org In a series of 2,3-disubstituted-1,3-thiazolidin-4-ones, the C=O group signal was observed in the range of 161.9–172.3 ppm. researchgate.net The carbon of the CH₂-S group typically appears between δ 31.7–37.4 ppm, and the N-CH-Ar carbon resonates in the range of 61.3–69.1 ppm. researchgate.net

Table 2: Selected ¹³C NMR Chemical Shifts (δ, ppm) for this compound Derivatives

| Carbon | Chemical Shift (ppm) | Compound Type |

|---|---|---|

| C=S | 193.2 | (Z)-3-Allyl-5-(4-nitrobenzylidene)-2-sulfanylidene-1,3-thiazolidin-4-one mdpi.com |

| C=O | 166.9 | (Z)-3-Allyl-5-(4-nitrobenzylidene)-2-sulfanylidene-1,3-thiazolidin-4-one mdpi.com |

| NCH₂ | 46.7 | (Z)-3-Allyl-5-(4-nitrobenzylidene)-2-sulfanylidene-1,3-thiazolidin-4-one mdpi.com |

| C5 | 36 | 4-Thiazolidinone derivative impactfactor.org |

| C2 | 49.94 | 4-Thiazolidinone derivative impactfactor.org |

| C4 (C=O) | 179.78 | 4-Thiazolidinone derivative impactfactor.org |

| CH₂-S | 31.7-37.4 | 2,3-Disubstituted-1,3-thiazolidin-4-one researchgate.net |

| N-CH-Ar | 61.3-69.1 | 2,3-Disubstituted-1,3-thiazolidin-4-one researchgate.net |

Two-Dimensional NMR Techniques

Two-dimensional (2D) NMR techniques such as COSY, HSQC, and HMBC are invaluable for the complete and unambiguous assignment of proton and carbon signals, especially in complex derivatives. These experiments reveal correlations between nuclei, confirming the connectivity of the molecular structure. For instance, 2D-NOESY experiments can be used to determine the stereochemistry of the molecule by identifying protons that are close in space. nih.gov The structural assignment of 5-substituted thiazolidin-4-one derivatives has been successfully conducted using 2D-COSY, 2D-NOESY, 2D-HSQC, and 2D-HMBC experiments. nih.gov

Infrared (IR) and Fourier Transform Infrared (FT-IR) Spectroscopy

Infrared (IR) and Fourier Transform Infrared (FT-IR) spectroscopy are used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound derivatives, characteristic absorption bands confirm the presence of key functional groups.

The FT-IR spectra of 4-thiazolidinone derivatives typically show a strong absorption band for the carbonyl group (C=O) of the thiazolidinone ring in the range of 1680-1735 cm⁻¹. chemmethod.com In some cases, this band is observed between 1670-1715 cm⁻¹. The C-N stretching vibration usually appears in the region of 1220-1280 cm⁻¹.

For 5-(3-nitro-arylidene)-thiazolidine-2,4-dione, the symmetric stretching vibration of the NH group is detected at 3485 cm⁻¹. biointerfaceresearch.com The C-H stretching vibrations of the aromatic portions are observed in the 3100–3000 cm⁻¹ region. biointerfaceresearch.com The asymmetric and symmetric stretching vibrations of the NO₂ group are found at 1570–1485 cm⁻¹ and 1370-1320 cm⁻¹, respectively. biointerfaceresearch.com

Table 3: Characteristic IR and FT-IR Absorption Bands (cm⁻¹) for this compound Derivatives

| Functional Group | Absorption Range (cm⁻¹) | Compound Type |

|---|---|---|

| C=O (carbonyl) | 1680-1735 | 4-Thiazolidinone derivatives chemmethod.com |

| C-N | 1220-1280 | 4-Thiazolidinone derivatives |

| N-H | 3485 | 5-(3-nitro-arylidene)-thiazolidine-2,4-dione biointerfaceresearch.com |

| Aromatic C-H | 3000-3100 | 5-(3-nitro-arylidene)-thiazolidine-2,4-dione biointerfaceresearch.com |

| NO₂ (asymmetric) | 1570-1485 | 5-(3-nitro-arylidene)-thiazolidine-2,4-dione biointerfaceresearch.com |

| NO₂ (symmetric) | 1320-1370 | 5-(3-nitro-arylidene)-thiazolidine-2,4-dione biointerfaceresearch.com |

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns.

Gas Chromatography-Mass Spectrometry (GC-MS)

While not as commonly reported for this specific class of compounds in the provided context, Gas Chromatography-Mass Spectrometry (GC-MS) can be a valuable tool for the analysis of volatile and thermally stable derivatives. The gas chromatograph separates the components of a mixture, and the mass spectrometer provides a mass spectrum for each component, allowing for their identification. The fragmentation patterns observed in the mass spectrum can be used to deduce the structure of the molecule.

Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS)

While LC-MS/MS is a powerful technique for the separation, detection, and quantification of compounds in complex mixtures, detailed studies specifically outlining the multistage mass spectrometry (MS/MS) fragmentation pathways for the parent this compound are not extensively detailed in publicly available scientific literature. The technique is more commonly cited in the analysis of structurally distinct, similarly named dyes like Rhodamine B. researchgate.net For thiazolidinone derivatives, LC-MS/MS is generally employed to confirm molecular identity and purity rather than for exhaustive fragmentation analysis. researchgate.netscispace.com

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is frequently utilized in the characterization of newly synthesized thiazolidin-4-one derivatives. nih.govalfa-chemistry.com Its primary application is the accurate determination of the molecular weight of these compounds, where it confirms the formation of the target molecule by identifying the parent peak. nih.gov While ESI is a soft ionization technique suitable for generating intact molecular ions of rhodanine (B49660) derivatives, comprehensive studies detailing the specific fragmentation patterns of the core this compound structure under ESI-MS conditions are limited.

Desorption Atmospheric Pressure Chemical Ionization Mass Spectrometry (DART-MS)

Desorption Atmospheric Pressure Chemical Ionization Mass Spectrometry (DART-MS) allows for the rapid analysis of samples in their native state with minimal preparation. It is a versatile tool for the detection of a wide range of chemicals, including synthetic cathinones and other designer drugs. researchgate.netchemsrc.com However, specific applications and detailed mass spectral data of DART-MS for the direct analysis of this compound are not well-documented in current research literature. The technique's utility has been demonstrated more for rapid screening of complex mixtures than for detailed structural elucidation of this particular compound. researchgate.netnist.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is employed to study the electronic transitions within the rhodanine structure. The electronic absorption spectra of rhodanine derivatives show characteristic bands corresponding to π-π* transitions within the heterocyclic ring. Theoretical and experimental studies have identified two primary π-π* transitions for the rhodanine ring at approximately 252 nm and 294 nm. The introduction of various substituents, particularly arylmethylidene groups at the 5-position, can introduce new absorption bands and shift the existing ones, providing insights into the electronic structure of the modified compounds.

| Transition Type | Approximate Wavelength (λmax) | Reference |

|---|---|---|

| π-π | 252 nm | |

| π-π | 294 nm |

X-ray Crystallography

X-ray crystallography provides the most definitive three-dimensional structural information for this compound, revealing precise details about its molecular geometry and the interactions that dictate its solid-state packing.

Single Crystal X-ray Diffraction for Molecular Geometry and Absolute Configuration

Single crystal X-ray diffraction studies have unequivocally determined the molecular structure of rhodanine. The analysis shows that the molecule is planar. The crystals are monoclinic, belonging to the P21/n space group, with four molecules per unit cell. The precise measurement of bond lengths and angles confirms the thiazolidinone ring structure and the positions of the carbonyl and thiocarbonyl groups. This technique is also essential for determining the absolute configuration of chiral derivatives of rhodanine.

| Parameter | Value | Reference |

|---|---|---|

| Crystal System | Monoclinic | |

| Space Group | P21/n | |

| a | 10.02 Å | |

| b | 7.67 Å | |

| c | 7.28 Å | |

| β | 102° 38' | |

| Molecules per unit cell (Z) | 4 |

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonds, π-π Stacking)

The crystal packing of rhodanine and its derivatives is heavily influenced by a network of intermolecular interactions. In the parent rhodanine crystal, molecules form pairs bound by two strong N–H···O hydrogen bonds around a center of symmetry.

For rhodanine derivatives, particularly those with carboxylic acid groups, the crystal network is often dominated by strong O–H···O hydrogen bonds that form characteristic dimeric structures known as homosynthons. In addition to these strong interactions, the crystal structures are further stabilized by numerous weaker contacts, including C–H···O and C–H···S interactions. In derivatives containing nitrogenous groups like pyridine (B92270), O–H···N hydrogen bonds can also be observed.

Furthermore, π-π stacking interactions play a significant role in the crystal architecture of certain rhodanine analogues, especially those with aromatic substituents. Molecular docking studies on some derivatives have suggested that the planarity of the conjugate system, combined with π-stacking effects, is crucial for their biological activity. These non-covalent interactions are fundamental to understanding the supramolecular chemistry and material properties of this class of compounds.

Dihedral Angle Analysis of Molecular Planes

The spatial arrangement of substituents and the conformation of the thiazolidinone ring in derivatives of this compound are crucial for understanding their chemical reactivity and biological activity. Dihedral angle analysis, often determined by X-ray crystallography, provides precise information about the relative orientations of different planar fragments within a molecule.

In studies of various substituted this compound derivatives, the dihedral angle between the thiazolidinone ring and its substituents has been a key area of investigation. For instance, in 3-benzyl-2-sulfanylidene-1,3-thiazolidin-4-one, the benzyl (B1604629) moiety and the five-membered 2-thioxo-1,3-thiazolidin-4-one ring are both planar. The dihedral angle between these two planes is reported to be 77.25 (4)°. mdpi.com Similarly, in 3-(4-methylphenyl)-2-thioxo-1,3-thiazolidin-4-one, the toluene (B28343) group and the 2-thioxo-1,3-thiazolidin-4-one unit are planar, with a dihedral angle of 71.20 (9)° between them. nih.gov

The planarity of the rhodanine and pyridine rings is a feature in certain derivatives, with the angle between these rings being nearly coplanar in some cases. For selected 5-pyridylmethylidene-3-rhodanine-carboxyalkyl acids, the angle between the planes of the rhodanine and pyridine rings were found to be 7.8(1)°, 4.7(1)°, and 2.0(2)° for different derivatives. mdpi.com In another study, density functional theory (DFT) calculations were used to investigate the conformations of 5-substituted thiazolidin-4-one derivatives, where selected dihedral angles were analyzed to determine the most stable isomers. nih.gov These theoretical calculations often show deviations from ideal 180° and 0° angles due to stereochemical hindrances within the molecular structures. nih.gov

The following table summarizes the reported dihedral angles between molecular planes in several derivatives of this compound.

| Compound | Molecular Planes | Dihedral Angle (°) |

| 3-Benzyl-2-sulfanylidene-1,3-thiazolidin-4-one | Benzyl moiety and 2-thioxo-1,3-thiazolidin-4-one ring | 77.25 (4) |

| 3-(4-Methylphenyl)-2-thioxo-1,3-thiazolidin-4-one | Toluene group and 2-thioxo-1,3-thiazolidin-4-one ring | 71.20 (9) |

| 5-Pyridylmethylidene-3-rhodanine-carboxyalkyl acid derivative 1 | Rhodanine ring and Pyridine ring | 7.8(1) |

| 5-Pyridylmethylidene-3-rhodanine-carboxyalkyl acid derivative 2 | Rhodanine ring and Pyridine ring | 4.7(1) |

| 5-Pyridylmethylidene-3-rhodanine-carboxyalkyl acid derivative 3 | Rhodanine ring and Pyridine ring | 2.0(2) |

Elemental Analysis (C, H, N, S)

Elemental analysis is a fundamental technique used to determine the elemental composition of a compound. It provides the percentage of carbon (C), hydrogen (H), nitrogen (N), and sulfur (S), which is then compared with the theoretically calculated values based on the compound's molecular formula. This comparison is a critical step in verifying the purity and confirming the identity of a newly synthesized compound.

For derivatives of this compound, elemental analysis is routinely performed and reported. For example, in the synthesis of (Z)-3-Amino-5-(pyridin-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-4-one, the calculated elemental composition for C₉H₇N₃OS₂ was C, 45.55%; H, 2.97%; N, 17.71%; S, 27.02%. The experimentally found values were C, 45.35%; H, 3.23%; N, 17.67%; S, 27.44%, which are in close agreement with the calculated values, thus confirming the structure. mdpi.com

Similarly, for 2-(4-oxo-2-thioxothiazolidin-3-yl)acetic acid (C₅H₅NO₃S₂), the calculated values were C, 31.40%; H, 2.64%; N, 7.32%. The measured values were reported as C, 31.55%; H, 2.53%; N, 7.22%. chemicalbook.com Another study on E-5-[4-(4-Bromobenzoylmethoxy)phenylmethylene]-2-thioxo-1,3-thiazolidin-4-one reported calculated values of C, 49.77%; H, 2.78%; N, 3.22%; S, 14.76%, with the found values being C, 49.63%; H, 2.75%; N, 3.09%; S, 14.58%. researchgate.net

The following table presents a compilation of elemental analysis data for several this compound derivatives from various research findings.

| Compound | Molecular Formula | Element | Calculated (%) | Found (%) |

| (Z)-3-Amino-5-(pyridin-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-4-one | C₉H₇N₃OS₂ | C | 45.55 | 45.35 |

| H | 2.97 | 3.23 | ||

| N | 17.71 | 17.67 | ||

| S | 27.02 | 27.44 | ||

| 2-(4-oxo-2-thioxothiazolidin-3-yl)acetic acid | C₅H₅NO₃S₂ | C | 31.40 | 31.55 |

| H | 2.64 | 2.53 | ||

| N | 7.32 | 7.22 | ||

| E-5-[4-(Benzoylmethoxy)phenylmethylene]-2-thioxo-1,3-thiazolidin-4-one | C₁₈H₁₃NO₃S₂ | C | 60.82 | 60.61 |

| H | 3.68 | 3.57 | ||

| N | 3.94 | 3.68 | ||

| S | 18.04 | 17.89 | ||

| E-5-[4-(4-Bromobenzoylmethoxy)phenylmethylene]-2-thioxo-1,3-thiazolidin-4-one | C₁₈H₁₂BrNO₃S₂ | C | 49.77 | 49.63 |

| H | 2.78 | 2.75 | ||

| N | 3.22 | 3.09 | ||

| S | 14.76 | 14.58 |

Theoretical and Computational Chemistry Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a primary tool for investigating the electronic and structural properties of molecules like rhodanine (B49660) and its derivatives. mdpi.com DFT methods, particularly using hybrid functionals such as B3LYP, have been shown to provide a good correlation between theoretical calculations and experimental observations for this class of compounds.

Prediction of Equilibrium Geometric Structures

DFT calculations are widely employed to determine the optimized, low-energy geometric structures of rhodanine and its derivatives. These calculations provide detailed information on bond lengths, bond angles, and dihedral angles that are in good agreement with experimental data, such as those obtained from X-ray crystallography.

For the rhodanine core, theoretical studies have established its non-planar geometry. nih.gov The five-membered ring typically adopts a slight envelope or twisted conformation. DFT calculations, often using basis sets like 6-31G(d,p) or 6-311++G(d,p), can accurately predict these structural parameters. For instance, in derivatives, the planarity of the molecule and the orientation of substituent groups are key determinants of their chemical and biological activity. Studies on substituted rhodanines have shown that the Z-form is often more stable than the E-form. nih.gov

Table 1: Representative Calculated Geometric Parameters for Rhodanine Derivatives (Note: Specific values can vary based on the level of theory, basis set, and substituents.)

| Parameter | Typical Calculated Value Range |

|---|---|

| C=O Bond Length | 1.21 - 1.23 Å |

| C=S Bond Length | 1.65 - 1.68 Å |

| C-N Bond Lengths | 1.37 - 1.45 Å |

| C-S Bond Lengths | 1.75 - 1.85 Å |

Simulation of Vibrational (IR and Raman) Spectra

Computational vibrational spectroscopy is a powerful technique for understanding the molecular structure and bonding of thiazolidinones. DFT calculations are used to predict the harmonic vibrational frequencies, which correspond to the fundamental modes of vibration. These calculated frequencies, when appropriately scaled to account for anharmonicity and other systematic errors, show excellent agreement with experimental Fourier-transform infrared (FT-IR) and Raman spectra. researchgate.net

The analysis of the vibrational modes, often aided by Potential Energy Distribution (PED) calculations, allows for the unambiguous assignment of spectral bands to specific molecular motions. Key vibrational modes for the rhodanine ring include:

Amide I (C=O stretch): A strong band typically observed in the region of 1700-1780 cm⁻¹.

Thioamide bands: Vibrations involving C=S and C-N stretching and N-H bending, which are characteristic of the rhodanine structure. researchgate.net

CH₂ group vibrations: Including stretching, scissoring, wagging, and twisting modes.

These simulations are invaluable for confirming the structure of newly synthesized compounds and for studying intermolecular interactions, such as hydrogen bonding. researchgate.net

Electronic Absorption Spectrum Prediction (TD-DFT)

Time-Dependent Density Functional Theory (TD-DFT) is the standard method for calculating the electronic excited states of molecules and simulating their UV-Vis absorption spectra. nih.govnih.gov For rhodanine derivatives, TD-DFT calculations, often performed at the B3LYP level of theory, can predict the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands.

These calculations are crucial for understanding the electronic transitions within the molecule. For many rhodanine derivatives, the absorption in the UV-Vis region is dominated by intramolecular charge transfer (ICT) transitions. nih.gov The analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is key to characterizing these transitions. Typically, the HOMO is located on an electron-donating part of the molecule, while the LUMO is on an electron-accepting moiety. The energy difference between these orbitals (the HOMO-LUMO gap) is a critical parameter that correlates well with the observed electronic transitions. researchgate.netkyushu-u.ac.jp

Multi-Reference Perturbation Theory (MRPT) Calculations

Multi-Reference Perturbation Theory (MRPT) is an advanced quantum chemical method designed for systems where the electronic structure cannot be adequately described by a single determinant, such as in cases of bond breaking, excited states with significant double-excitation character, or molecules with quasi-degenerate ground states. colorado.edu MRPT methods, like CASPT2 or NEVPT2, begin with a multi-configurational self-consistent field (MCSCF) or complete active space SCF (CASSCF) calculation to capture the static (or non-dynamical) electron correlation, followed by a perturbative treatment to account for the remaining dynamic correlation. colorado.eduuu.nl

A literature search did not yield specific applications of MRPT methods to the 4-sulfanylidene-1,3-thiazolidin-5-one or rhodanine systems. These molecules typically have well-behaved, closed-shell ground states, which are accurately described by single-reference methods like DFT and coupled-cluster theory. MRPT would become relevant for studying more complex processes, such as their photochemical reactions or the electronic structure of their open-shell radical ions, where near-degeneracy effects are more likely to be important.

Quantum Chemical Analyses of Electronic Structure

Mulliken Atomic Population Analysis

Mulliken population analysis is a method for estimating the partial atomic charges in a molecule based on the linear combination of atomic orbitals (LCAO) approach used in quantum chemistry calculations. uu.nl It partitions the total electron density among the different atoms, providing insight into the charge distribution and identifying electrophilic and nucleophilic sites.

In studies of rhodanine and its derivatives, Mulliken charge analysis has been used to understand their reactivity. nih.gov The calculations typically reveal a significant negative charge on the oxygen and sulfur atoms, consistent with their high electronegativity, making them potential sites for electrophilic attack. Conversely, the carbonyl carbon and the carbon of the C=S group often carry a partial positive charge. The charge on the nitrogen atom and its substituents can vary depending on the specific derivative.

It is important to note that Mulliken charges are known to be highly dependent on the basis set used in the calculation and can sometimes yield unphysical results. Despite this limitation, they remain a widely used tool for a qualitative understanding of charge distribution in molecules.

Table 2: Illustrative Mulliken Atomic Charges for a Rhodanine Derivative (Note: Values are qualitative and highly dependent on the specific molecule and computational method.)

| Atom | Representative Mulliken Charge (a.u.) |

|---|---|

| O (carbonyl) | -0.4 to -0.6 |

| S (thiocarbonyl) | -0.2 to -0.4 |

| S (ring) | +0.1 to +0.3 |

| N (ring) | -0.3 to -0.5 |

| C (carbonyl) | +0.4 to +0.6 |

Löwdin Atomic Population Analysis

Löwdin population analysis is a method used to calculate the partial atomic charges of atoms within a molecule. Unlike the more common Mulliken population analysis, the Löwdin method utilizes a symmetrically orthogonalized basis set, which results in a more stable and less basis-set-dependent assignment of electron density to each atom. q-chem.com

While specific Löwdin population analysis data for this compound is not extensively detailed in the literature, studies on closely related analogs like 5-(3-nitro-arylidene)-thiazolidine-2,4-dione provide valuable insights through alternative charge analysis methods such as Mulliken and Natural Bond Orbital (NBO) analysis. biointerfaceresearch.com For instance, in one such analog, the highest positive Mulliken charge was found on the carbon atom of the C=S or C=O group, while NBO analysis identified the highest positive charge on the carbonyl carbon of the thiazolidine (B150603) ring. biointerfaceresearch.com The highest negative charges were typically located on the oxygen and nitrogen atoms, highlighting the polar nature of the scaffold. biointerfaceresearch.com

Table 1: Example of Atomic Charge Distribution in a Thiazolidinedione Analog (Note: Data is for 5-(3-nitro-arylidene)-thiazolidine-2,4-dione, a related structure) biointerfaceresearch.com

| Atom | Mulliken Charge (a.u.) | NBO Charge (a.u.) |

|---|---|---|

| C (carbonyl) | +0.460 | +0.668 |

| N (ring) | -0.580 | -0.681 |

| O (carbonyl) | -0.620 | -0.550 |

| C (aromatic) | -1.077 | -0.250 |

Intramolecular Charge Transfer Characterization

Intramolecular charge transfer (ICT) is a phenomenon where an electron is transferred from an electron-donating part to an electron-accepting part of the same molecule upon photoexcitation. The thiazolidinone scaffold possesses both electron-donating (amine and thioether/thione groups) and electron-accepting (carbonyl group) moieties, making it a candidate for ICT. The nature of substituents on the ring can significantly modulate these properties. mdpi.com

The charge transfer capabilities of the core structure have been demonstrated in studies of intermolecular charge-transfer complexes. For example, thiazolidine-2-thione can form a charge-transfer complex with electron acceptors like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ), which subsequently leads to a full redox reaction. researchgate.net This highlights the electron-donating potential of the thione portion of the molecule, a key prerequisite for ICT. The presence of electron-donating groups attached to the thiazolidinone ring has been shown to enhance properties like antioxidant activity, which is mechanistically linked to single-electron transfer (SET) processes. mdpi.com

Electron Density Modeling (Isosurface Analysis)

Electron density modeling provides a visual representation of how electrons are distributed within a molecule. Isosurface analysis, which includes techniques like Molecular Electrostatic Potential (MEP) mapping and the Electron Localization Function (ELF), is used to visualize these distributions.

MEP maps illustrate the electrostatic potential on the surface of a molecule, identifying regions that are electron-rich (nucleophilic, typically colored red) and electron-poor (electrophilic, typically colored blue). In derivatives of thiazolidinedione, the most negative potential is concentrated around the carbonyl oxygen atoms, indicating these are primary sites for electrophilic attack and hydrogen bond acceptance. biointerfaceresearch.com The regions around the N-H group and aromatic protons are generally positive. biointerfaceresearch.com

ELF analysis provides insight into chemical bonding, showing the probability of finding an electron pair. ELF isosurfaces for a related 4,5-dihydroxyimidazolidine-2-thione (B3052150) show high localization values corresponding to core electrons and covalent bonds, as well as lone pairs on the sulfur and oxygen atoms. researchgate.net This type of analysis helps to rationalize the geometry and reactivity of the molecule and its interactions, such as hydrogen bonding patterns in its crystal structure. researchgate.net

Molecular Modeling and Dynamics Simulations

Molecular modeling and simulations are indispensable for predicting and rationalizing the interactions of this compound derivatives with biological macromolecules.

Molecular Docking for Ligand-Target Interactions

Molecular docking predicts the preferred orientation of a ligand when bound to a target protein. Derivatives of the thiazolidinone core have been extensively studied as inhibitors for a wide range of enzymes implicated in various diseases.

PLK1 (Polo-like kinase 1): Several thiazolidin-4-one derivatives have been identified as inhibitors of PLK1, a key regulator of mitosis and a target in cancer therapy. Docking studies suggest that these compounds can fit into the ATP-binding site of the kinase. nih.gov

Furin: Furin is a proprotein convertase involved in the processing of precursor proteins and is a target in cancer and infectious diseases. While a target of interest, specific docking studies for this compound derivatives with Furin are not prominently featured in the reviewed literature.

α-Amylase: As a target for type 2 diabetes, α-amylase has been the subject of docking studies with thiazolidin-4-one derivatives. These studies show that the ligands can bind to the active site cleft, forming hydrogen bonds with key catalytic residues like Asp300 and Glu233, thereby inhibiting the enzyme's function. nih.govnih.gov

PIM-1 kinase: This kinase is another important oncology target. Docking of a 5-[3-(trifluoromethyl)benzylidene]-1,3-thiazolidine-2,4-dione derivative into the ATP binding site of PIM-1 showed a crucial hydrogen bond between the thiazolidine NH group and the backbone carbonyl of Glu121, along with hydrophobic interactions. aip.org

Mur B: The enzyme UDP-N-acetylenolpyruvoylglucosamine reductase (MurB) is essential for bacterial cell wall biosynthesis. Docking studies of thiazolidinone derivatives into the MurB active site from S. aureus have been performed to explore their potential as antibacterial agents. rsc.org

CYP51 (Lanosterol 14α-demethylase): This enzyme is a critical component in fungal cell membrane biosynthesis and a major target for antifungal drugs. Molecular docking studies have confirmed that thiazolidin-4-one derivatives can bind effectively to the active site of CYP51, indicating their potential as antifungal agents. aip.org

Table 2: Summary of Molecular Docking Interactions for Thiazolidinone Derivatives

| Target Protein | PDB Code | Key Interacting Residues | Type of Interaction | Reference |

|---|---|---|---|---|

| PIM-1 kinase | 1XWS | Glu121 | Hydrogen Bond (NH...O=C) | aip.org |

| α-Amylase | 2QV4 | Asp300, Glu233, Asp197 | Hydrogen Bonds, Hydrophobic | nih.gov |

| Mur B | 1HSK | Not specified | Binding Mode Exploration | rsc.org |

| CYP51 | 1EA1 | Not specified | Binding Affinity Confirmation | aip.org |

| PLK1 | 2RKU | Leu59, Cys67 | Hydrogen Bonds | nih.gov |

Conformational Analysis

The biological activity of a molecule is intrinsically linked to its three-dimensional shape and flexibility. Conformational analysis of 5-substituted thiazolidin-4-one derivatives has been performed using both computational methods (Density Functional Theory, DFT) and experimental techniques (2D-NMR). nih.gov These studies have shown that for derivatives with an exocyclic double bond at the 5-position, the exo conformation is energetically more favorable than the endo conformer by approximately 3 kcal/mol. nih.gov The global minimum energy structures are typically those where the double bonds (e.g., C=N, C=C) adopt a Z configuration. nih.gov The five-membered thiazolidine ring itself is generally found to be planar or nearly planar. nih.gov

Regioselectivity and Stereoselectivity Investigations in Reaction Mechanisms

The synthesis of substituted this compound derivatives often involves reactions where regioselectivity or stereoselectivity is a key consideration.

Stereoselectivity: The Knoevenagel condensation of a thiazolidinone core with an aldehyde to create a 5-ylidene substituent is a common synthetic step. This reaction is highly stereoselective, typically yielding the Z-isomer as the major product. nih.govnih.gov However, under different conditions, the E-isomer can also be formed. researchgate.net The configuration of these isomers can be confirmed by spectroscopic methods like 1H NMR, where the vinyl proton of the Z-isomer often appears at a different chemical shift compared to the E-isomer. researchgate.net

Regioselectivity: In reactions involving multifunctional reagents, the regioselectivity of the cyclization can be crucial. For instance, the reaction of aryl thiosemicarbazones with dimethyl acetylenedicarboxylate (B1228247) (DMAD) in refluxing ethanol (B145695) leads to the formation of a single regioisomeric thiazolidin-4-one product in high yield, demonstrating a highly regioselective reaction pathway. researchgate.net The mechanism involves a nucleophilic attack followed by an intramolecular cyclization that favors one specific constitutional isomer over other possibilities. nih.govresearchgate.net

Table of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 5-(3-Nitro-arylidene)-thiazolidine-2,4-dione |

| Thiazolidine-2-thione |

| 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) |

| 4,5-dihydroxyimidazolidine-2-thione |

| 5-[3-(trifluoromethyl)benzylidene]-1,3-thiazolidine-2,4-dione |

| Dimethyl acetylenedicarboxylate (DMAD) |

Predictive Pharmacokinetics and Drug-Likeness Assessment (e.g., ADME Parameters, Lipinski and Veber Rules)

In the contemporary drug discovery landscape, the evaluation of a compound's pharmacokinetic properties and its potential as a drug candidate is heavily reliant on theoretical and computational models. These in silico methods provide crucial early insights into a molecule's Absorption, Distribution, Metabolism, and Excretion (ADME) profile, as well as its adherence to established drug-likeness rules, such as those proposed by Lipinski and Veber. For the compound this compound, also commonly known as Rhodanine, computational predictions suggest a favorable pharmacokinetic and drug-like profile.

The assessment of drug-likeness is often initiated by applying Lipinski's Rule of Five. This rule outlines four key physicochemical parameters that are influential for a drug's oral bioavailability. As detailed in the predictive data, this compound conforms to these guidelines. Its molecular weight is well below the 500 g/mol threshold, its calculated logarithm of the partition coefficient (LogP) is under 5, and it possesses an appropriate number of hydrogen bond donors and acceptors.

Similarly, Veber's rules, which emphasize molecular flexibility and polar surface area as indicators of good oral bioavailability, are also satisfied. The compound has a low number of rotatable bonds, indicating a degree of rigidity that can be beneficial for receptor binding. Furthermore, its topological polar surface area (TPSA) is within the accepted range for favorable cell permeability.

Detailed predicted physicochemical and ADME-relevant properties for this compound are summarized in the tables below.

Interactive Data Table: Predicted Physicochemical Properties

Interactive Data Table: Drug-Likeness Rule Compliance

These computational assessments collectively indicate that this compound possesses a molecular framework that is conducive to favorable pharmacokinetic behavior, making it an attractive scaffold for further investigation in medicinal chemistry.

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Analyses

Impact of Substituent Modifications on Biological Activity

The biological activity of rhodanine (B49660) derivatives is significantly influenced by the nature and position of various substituents on the rhodanine core. nih.gov The chemical reactivity of the rhodanine ring is most pronounced at the 3 and 5 positions, making these sites critical for the design and development of new drug-like molecules. nih.gov

Influence of N-Substitution Patterns

Modifications at the N-3 position of the rhodanine ring have a profound impact on the biological activity of the resulting compounds. Studies have shown that the introduction of small substituents at this position can enhance antiproliferative activity. For instance, the introduction of small groups like -CH2COOH and -CH(CH3)COOH at the N-3 position has resulted in compounds with good antiproliferative activity against the human chronic myelogenous leukemia cell line K562. nih.gov

However, a recurring theme in the structure-activity relationship of N-substituted rhodanines is that an increase in the size of the substituent at the N-3 position often leads to a decrease in activity, likely due to steric hindrance. nih.gov This trend has been observed irrespective of the hydrophilic or hydrophobic nature of the substituent. nih.gov For example, enlarging the N-3 substituent from a methyl group to isopropyl, carboxyethyl, or benzyl (B1604629) groups has been shown to decrease the antiproliferative activity against the K562 cell line. nih.gov

A 2D-QSAR study on N-substituted rhodanine derivatives as cytotoxic agents against MCF-7 breast cancer cell lines further underscores the importance of the N-3 position. ymerdigital.com This quantitative approach helps in understanding the physicochemical properties that govern the cytotoxic activity of these compounds, aiding in the design of more potent derivatives. ymerdigital.com

| Compound | N-3 Substituent | IC50 (µg/mL) | Reference |

|---|---|---|---|

| Compound 2 | -CH2COOH | 14.60 | nih.gov |

| Compound 3 | -CH(CH3)COOH | 11.10 | nih.gov |

| Cisplatin (Reference) | - | 4.78 | nih.gov |

Effect of C-5 Substituents (e.g., Arylidene Moieties, Furan (B31954)/Thiophen Groups)

The C-5 position of the rhodanine ring is another critical site for modification, with substitutions at this position significantly influencing biological activity. The introduction of arylidene moieties at the C-5 position is a common strategy in the design of rhodanine-based therapeutic agents.

Studies have shown that the nature of the aryl substituent can have a considerable impact on cytotoxicity. For instance, in a series of 5-[4-(arylmethylideneamino)-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-ylidene]-2-thioxo-1,3-thiazolidin-4-ones, the compound with a less massive aryl substituent demonstrated higher potency against the MCF-7 human breast carcinoma cell line. nih.gov

Furthermore, the presence of a heteryl moiety, such as furan or thiophene (B33073) groups, at the C-5 position is often more favorable for anticancer activity compared to an aryl substituent. nih.gov This highlights the importance of the electronic and steric properties of the substituent at this position. The Knoevenagel condensation of rhodanine derivatives with aromatic aldehydes is a common method for introducing these C-5 substituents. mazums.ac.ir

| Compound | Aryl Substituent | IC50 (µg/mL) | Reference |

|---|---|---|---|

| Compound 14 | (Structure with a specific aryl group) | 7.67 | nih.gov |

| Compound 15 | (Structure with a larger aryl group) | 11.7 | nih.gov |

Role of Specific Atom Positioning (e.g., Chlorine and Sulfur Atoms)

The specific positioning of atoms, such as chlorine and sulfur, within the rhodanine derivative structure plays a crucial role in determining biological activity. The exocyclic sulfur atom at the C-2 position is a key feature of the rhodanine scaffold and is involved in important intermolecular interactions. benthamscience.com Molecular docking studies have revealed that this sulfur atom, along with oxygen atoms from the rhodanine ring, can form key interactions with the binding site residues of target proteins. nih.gov

The position of substituents on the aromatic rings attached to the rhodanine core is also critical. For example, in a study of rhodanine derivatives as anticancer agents, compounds with a single substituent at the C2 position of a phenyl ring exhibited the best inhibitory activity. nih.govbenthamdirect.com This indicates that the spatial arrangement of atoms significantly influences the molecule's ability to interact with its biological target.

Significance of Substituted Aromatic Rings and Aliphatic Chains in N-Substituents

The nature of the groups attached to the nitrogen atom at the N-3 position, whether they are substituted aromatic rings or aliphatic chains, significantly influences the biological activity of rhodanine derivatives. While small aliphatic chains like carboxymethyl and carboxyethyl groups have been shown to impart good antiproliferative activity, the introduction of larger or more complex groups can be detrimental. nih.gov

The presence of substituted aromatic rings in the N-substituent can also modulate activity. For instance, a 2D-QSAR study on N-substituted rhodanine derivatives highlighted the importance of physicochemical parameters of these substituents in determining their cytotoxic activity. ymerdigital.com The electronic and steric properties of these aromatic rings and aliphatic chains are key factors in the structure-activity relationship.

Stereochemical Influence on Activity (e.g., Z/E Isomerism of 5-arylidenerhodanines)

The stereochemistry of 5-arylidenerhodanine derivatives, particularly the Z/E isomerism around the exocyclic double bond at the C-5 position, can have a significant impact on their biological activity. The synthesis of these compounds often results in the formation of the more thermodynamically stable Z-isomer. mdpi.com

The specific spatial arrangement of the aryl group relative to the rhodanine core in the Z and E isomers can lead to different interactions with the target protein. This difference in binding affinity can translate to variations in biological potency. Therefore, controlling the stereochemistry of the C-5 exocyclic double bond is an important consideration in the design of potent rhodanine-based inhibitors.

Intermolecular Interactions and their Correlation with Biological Potency

The biological potency of 4-Sulfanylidene-1,3-thiazolidin-5-one derivatives is intrinsically linked to the intermolecular interactions they form with their biological targets. Molecular docking studies have provided valuable insights into these interactions.

Key interactions often involve the rhodanine core itself. The oxygen and sulfur atoms of the rhodanine ring have been shown to form crucial hydrogen bonds and other polar interactions with amino acid residues in the active site of target proteins. nih.gov For instance, in the context of tyrosine kinase inhibition, the oxygen atoms from the phenoxy and rhodanine groups, as well as the rhodanine sulfur atoms, are key to binding. benthamscience.combenthamdirect.com

QSAR studies have also highlighted the importance of molecular descriptors related to intermolecular forces. Descriptors that reveal the importance of atoms with higher polarizability in the outer region of the molecules have been correlated with cytotoxic activity. nih.govbenthamdirect.com This suggests that the ability of the rhodanine derivatives to engage in favorable intermolecular interactions is a key determinant of their biological potency. The introduction of a sugar moiety can also enhance the drug's pharmacokinetics by influencing these interactions. acs.org

C-H···π Interactions

C-H···π interactions are a type of weak hydrogen bond where a C-H group acts as the hydrogen donor and a π-system, such as an aromatic ring, serves as the acceptor. These interactions play a significant role in the crystal packing and molecular conformation of this compound derivatives.

In the crystal structure of (5S)-5-Methyl-3-phenyl-2-sulfanylidene-1,3-thiazolidin-4-one, intermolecular C-H···π interactions are instrumental in linking molecules into helical chains. rsc.org Similarly, for 3-Benzyl-2-sulfanylidene-1,3-thiazolidin-4-one, C-H···π interactions connect polymeric chains, contributing to the formation of a stable three-dimensional network. researchgate.net The orientation of substituents, such as phenyl or benzyl groups, relative to the thiazolidinone core is critical for establishing these stabilizing interactions, which can influence how the molecule presents itself to a biological target.

| Compound Name | Molecular Formula | Crystal System | Key Interaction | Resulting Supramolecular Structure | Reference |

|---|---|---|---|---|---|

| (5S)-5-Methyl-3-phenyl-2-sulfanylidene-1,3-thiazolidin-4-one | C10H9NOS2 | Orthorhombic | Intermolecular C—H···π | Helical chains | rsc.org |

| 3-Benzyl-2-sulfanylidene-1,3-thiazolidin-4-one | C10H9NOS2 | Monoclinic | C—H···π | Links polymeric chains into a 3D network | researchgate.net |

C-H···O Hydrogen Bonding

Alongside C-H···π interactions, C-H···O hydrogen bonds are vital for the supramolecular assembly of these compounds. In these interactions, a C-H bond acts as a weak acid, donating its proton to an oxygen atom, which acts as the hydrogen bond acceptor.

The crystal structure of 3-Benzyl-2-sulfanylidene-1,3-thiazolidin-4-one demonstrates the formation of infinite polymeric chains through C—H⋯O hydrogen bonds. researchgate.net The oxygen atom involved is typically the carbonyl oxygen at the 4-position of the thiazolidinone ring. The formation of these chains significantly stabilizes the crystal lattice and can dictate the solubility and bioavailability of the compound. The presence and accessibility of the carbonyl oxygen are thus key determinants in the SAR of these molecules.

QSAR Model Development and Validation for Activity Prediction (e.g., Antioxidant Activity)

QSAR studies provide a mathematical framework to correlate the chemical structure of a series of compounds with their biological activity. For this compound derivatives, QSAR models have been successfully developed to predict their antioxidant potency.

A study on N-substituted-2-sulfanylidene-1,3-thiazolidin-4-one derivatives developed two robust QSAR models to explain their antioxidant activity, measured as DPPH radical scavenging ability. nih.gov These models highlight the importance of specific molecular descriptors in enhancing antioxidant effects.

The key findings from the QSAR analysis indicated that enhanced antioxidant activity is associated with:

The presence of atom pairs with high polarizability at a specific topological distance.

The inclusion of a substituted benzene (B151609) ring.

Longer saturated aliphatic chains in the N-substituents. nih.gov

The models were developed using descriptors such as the GETAWAY descriptor R7p+ (related to molecular geometry and atomic properties), Balaban's molecular connectivity topological index, and the Narumi harmonic topological index (HNar), which encodes information about molecular branching and size. nih.gov The statistical quality of these models validates their predictive power, offering a valuable tool for the rational design of new derivatives with improved antioxidant activity. nih.gov

| Model | Key Descriptors | Interpretation of Descriptors | Implication for SAR | Reference |

|---|---|---|---|---|

| Model 1 | GETAWAY (R7p+), Balaban's index | Relates to atomic polarizability at topological distance 7 and molecular connectivity. | Higher polarizability and specific connectivity patterns enhance antioxidant activity. | nih.gov |

| Model 2 | Narumi harmonic topological index (HNar) | Reflects molecular size and branching. | Substituted benzene rings and longer aliphatic chains at the N-position are favorable for activity. | nih.gov |

Mechanistic Insights into Biological Activities Preclinical Research

Enzyme Inhibition Mechanisms

The 4-Sulfanylidene-1,3-thiazolidin-5-one scaffold has been a focal point in the development of various enzyme inhibitors. The following sections detail the mechanistic insights into its inhibitory effects on a range of enzymes.

Polo-like kinase 1 (PLK1) is a crucial regulator of cell division, and its inhibition is a promising strategy for cancer therapy. nih.gov Thiazolidinone derivatives have been identified as effective inhibitors of PLK1. nih.gov One such inhibitor, T521, specifically targets the Polo-Box Domain (PBD) of PLK1, which is essential for its subcellular localization and mitotic functions. nih.gov

Table 1: Research Findings on PLK1 Inhibition

| Compound/Derivative | Target | Mechanism of Action | Observed Effects |

|---|---|---|---|

| T521 | Polo-Box Domain (PBD) of PLK1 | Covalent binding to lysine (B10760008) residues, altering secondary structure. nih.gov | Impedes PLK1-Bub1 interaction, causes mitotic defects. nih.gov |

Furin, a member of the proprotein convertase family, is involved in the processing of a wide array of proteins, including those associated with pathogen virulence. A derivative of this compound, specifically N-[4-(1,3-thiazol-2-ylaminosulfonyl)phenyl]-3-{(E)-5-[(2-methoxyphenyl)methylene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}propionamide, has been identified as a small-molecule inhibitor of furin protease. nih.gov

This compound demonstrated significant inhibition of furin in vitro, with a half-maximal inhibitory concentration (IC50) of 17.6 ± 2.3 μM. nih.gov Molecular docking studies suggest that while it shares a similar binding mode with other known inhibitors, it does not interact with the catalytic triad (B1167595) in the enzyme's active site. nih.gov This unique binding mechanism presents a novel scaffold for the development of non-peptidic furin inhibitors. nih.gov

Table 2: Research Findings on Furin Protease Inhibition

| Compound | IC50 Value | Key Finding |

|---|

SET7/9 is a lysine methyltransferase that plays a role in regulating gene expression and various cellular pathways by methylating both histone and non-histone proteins. frontiersin.orgresearchgate.net A compound structurally related to the aforementioned furin inhibitor, N-[4-(1,3-thiazol-2-ylaminosulfonyl)phenyl]-3-[(Z)-5-phenylmethylene-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propionamide (CCT021812), has been reported as an inhibitor of SET7/9. nih.gov

This finding suggests that the this compound scaffold can be adapted to target protein methyltransferases. nih.gov The inhibition of SET7/9 has been shown to ameliorate renal fibrosis by suppressing H3K4 mono-methylation. nih.gov Kinetic and crystallographic analyses of other SET7/9 inhibitors have revealed that they can bind to the substrate-binding pocket, acting as competitive inhibitors with respect to the methyl group acceptor. researchgate.net

Table 3: Research Findings on SET7/9 Inhibition

| Compound | Target | Potential Therapeutic Application |

|---|---|---|

| N-[4-(1,3-thiazol-2-ylaminosulfonyl)phenyl]-3-[(Z)-5-phenylmethylene-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propionamide (CCT021812) | SET7/9 | Development of protein methyltransferase inhibitors. nih.gov |

Protein Tyrosine Phosphatase 1B (PTP1B) is a key negative regulator in insulin (B600854) and leptin signaling pathways, making it a significant target for the treatment of diabetes and obesity. nih.govmdpi.com A series of thiazolidin-4-one derivatives have been synthesized and evaluated as PTP1B inhibitors. nih.gov

One particular derivative, 5-(Furan-2-ylmethylene)-2-(4-nitrophenylimino)thiazolidin-4-one, demonstrated potency with a competitive type of enzyme inhibition. nih.govresearchgate.net Structure-activity relationship studies have indicated that a hydrophobic heteroaryl ring containing a nitro group is a crucial structural feature for effective PTP1B inhibition. nih.gov Molecular docking studies have further elucidated that hydrogen bonding and π-π interactions are vital for the optimal binding and stabilization of the inhibitor-enzyme complex. nih.gov

Table 4: Research Findings on PTP1B Inhibition

| Compound | Type of Inhibition | Key Structural Requirement |

|---|

Alpha-amylase and alpha-glucosidase are key enzymes in carbohydrate digestion, and their inhibition is a therapeutic strategy for managing type 2 diabetes. nih.govnih.gov Thiazolidinone-based indole (B1671886) derivatives and thiazolidin-4-one clubbed pyrazole (B372694) hybrids have been synthesized and shown to be potent inhibitors of these enzymes. nih.govresearchgate.net

These derivatives act as competitive inhibitors, slowing down the breakdown of complex carbohydrates into absorbable simple sugars. youtube.com Certain synthesized compounds have exhibited remarkable inhibitory activity against both α-amylase and α-glucosidase, with some showing greater potency than the standard drug, acarbose. researchgate.net The presence of specific substituents on the phenyl ring of the thiazolidinone core has been shown to influence the inhibitory potential. nih.gov

Table 5: Research Findings on Alpha-Amylase and Alpha-Glucosidase Inhibition

| Compound Class | Target Enzymes | Efficacy |

|---|---|---|

| Thiazolidinone-based indole derivatives | α-amylase and α-glucosidase | Some analogs showed better potential than acarbose. nih.gov |

UDP-MurNAc/L-alanine ligase (MurD) is an essential enzyme in the bacterial cell wall biosynthesis pathway, making it an attractive target for the development of new antibacterial agents. nih.gov Derivatives of this compound, such as 5-benzylidenethiazolidin-4-one and 2-thioxothiazolidin-4-one derivatives, have been identified as inhibitors of the Mur ligase family, including MurD. researchgate.net

These compounds are believed to interfere with the binding of substrates, such as D-glutamic acid and the diphosphate (B83284) moiety of UDP-MurNAc-L-Ala, to the active site of the enzyme. researchgate.net The MurD enzyme undergoes conformational changes from an open to a closed state during its catalytic cycle, and inhibitors can suppress this motion, thereby blocking its function. nih.gov

Table 6: Research Findings on UDP-MurNAc/L-Ala Ligase Inhibition

| Compound Class | Target Enzyme | Proposed Mechanism |

|---|---|---|

| 5-Benzylidenethiazolidin-4-one derivatives | MurD Ligase | Inhibition of substrate binding. researchgate.net |

Cytochrome P450 14α-Demethylase (CYP51) Inhibition

Derivatives of the thiazolidin-4-one class have been identified as potential inhibitors of Cytochrome P450 14α-demethylase (CYP51), an essential enzyme in the biosynthesis of ergosterol (B1671047) in fungi. nih.gov The inhibition of CYP51 disrupts the integrity of the fungal cell membrane, leading to arrested growth. nih.gov This mechanism is the primary target for widely used azole antifungal drugs. nih.govnih.gov

Molecular docking studies have been employed to elucidate the interaction between thiazolidinone derivatives and the active site of CYP51. These computational analyses suggest that the inhibitory action is likely responsible for the antifungal properties observed in these compounds. nih.govnih.gov The nitrogen atom of the azole heterocycle in some inhibitors forms a coordinate bond with the heme iron within the enzyme's active site, preventing the demethylation of lanosterol (B1674476), the enzyme's natural substrate. nih.gov Research into novel thiazolin-4-ones has revealed compounds with potent anti-Candida activity, which docking studies suggest is mediated through the inhibition of fungal lanosterol 14α-demethylase. nih.gov

Table 1: Selected Thiazolidinone Derivatives as CYP51 Inhibitors

| Compound | Target Organism | Activity Metric | Result | Source |

|---|---|---|---|---|

| 2-phenyl-3-(1H-1,2,4-triazol-1-yl)propanamide derivative (12c) | Candida albicans | IC50 | 0.33 µM | researchgate.net |

Escherichia coli MurB Inhibition

The antibacterial activity of certain thiazolidin-4-one derivatives has been linked to the inhibition of Escherichia coli MurB, an enzyme involved in the biosynthesis of peptidoglycan, a critical component of the bacterial cell wall. nih.gov MurB, or UDP-N-acetylenolpyruvoylglucosamine reductase, catalyzes a key step in the cytoplasmic production of peptidoglycan precursors.

In silico docking studies have indicated the probable involvement of MurB inhibition as the antibacterial mechanism for this class of compounds. nih.govnih.gov By targeting this enzyme, thiazolidinone derivatives can disrupt cell wall synthesis, leading to bacterial cell death. Experimental evaluations have confirmed the antibacterial efficacy of various 2,3-diaryl-thiazolidin-4-ones against several Gram-positive and Gram-negative bacteria. nih.gov

Table 2: Antibacterial Activity of a Thiazolidin-4-one Derivative

| Compound | Bacterial Strain | MIC Range (mg/mL) | Source |

|---|

HCV NS5B Polymerase Inhibition

The 4-thiazolidinone (B1220212) scaffold has been identified as a novel class of inhibitors for the Hepatitis C Virus (HCV) NS5B polymerase. nih.govimrpress.com This enzyme, an RNA-dependent RNA polymerase (RdRp), is essential for the replication of the viral genome. imrpress.com

In vitro inhibition analysis of a series of 4-thiazolidinone derivatives demonstrated their ability to block NS5B activity with IC50 values in the micromolar range. nih.govimrpress.com Mechanistic studies on a lead compound, 2',4'-difluoro-4-hydroxybiphenyl-3-carboxylic acid[2-(2-fluorophenyl)-4-thiazolidinone-3-yl]amide, revealed a non-competitive mode of inhibition with respect to UTP (uridine triphosphate) and a mixed mode of inhibition concerning the RNA template. nih.govimrpress.com Molecular docking simulations suggest that these compounds bind to an allosteric site on the NS5B enzyme. nih.gov

Table 3: HCV NS5B Polymerase Inhibition by 4-Thiazolidinone Derivatives

| Compound Series/Derivative | Target | IC50 Range (µM) | Source |

|---|---|---|---|